Saphenic acid methyl ester

Description

Saphenic acid methyl ester (C₁₆H₁₄N₂O₃; molecular weight 282.10) is a phenazine-derived compound identified as methyl-6-(1-hydroxyethyl)phenazine-1-carboxylate . Structurally, it features a phenazine core substituted with a carboxylate ester at position 1 and a hydroxyethyl group at position 4. This compound is notable for its anti-inflammatory activity, with studies showing an EC₅₀ value of ~35–46.8 μM in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages .

Properties

CAS No. |

73634-72-7 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

methyl 6-(1-hydroxyethyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c1-9(19)10-5-3-7-12-14(10)17-13-8-4-6-11(15(13)18-12)16(20)21-2/h3-9,19H,1-2H3 |

InChI Key |

CMJFOBNRYRSQGE-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

Canonical SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : Treatment with aqueous NaOH or KOH leads to nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Deprotonation produces a carboxylate salt, which is acidified to yield saphenic acid .

-

Conditions : Room temperature, 2–60 minutes; acid workup (e.g., HCl) required to isolate the free carboxylic acid .

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Sequential proton transfers and elimination of methanol yield saphenic acid2 .

-

Conditions : HCl/methanol (0.2–1.2% HCl), 45–100°C, 20–90 minutes .

Table 1: Hydrolysis Conditions and Outcomes

| Catalyst | Conditions | Time | Yield (%) | Product |

|---|---|---|---|---|

| NaOH (1 M) | RT, aqueous | 2 min | >95 | Saphenic acid |

| HCl (0.6%) | 45°C, methanol/water | 60 min | >90 | Saphenic acid |

Glycosylation Reactions

Saphenic acid methyl ester serves as a glycosyl acceptor in synthetic protocols. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors enable efficient β-glycoside formation under mild conditions .

Mechanism

-

Activation : LiClO₃ promotes leaving group departure from the DISAL donor.

-

Nucleophilic Attack : The phenolic oxygen of methyl saphenate attacks the anomeric carbon of the glycosyl donor, forming a β-glycoside via neighboring group participation (2-O-benzoyl) .

Table 2: Glycosylation of Methyl Saphenate with DISAL Donors

| Donor | Conditions | Yield (%) | Product (β-Anomer) |

|---|---|---|---|

| Benzoylated -glucose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 65 | Methyl 6-(β-D-glucosyl)ester |

| Benzoylated -galactose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 60 | Methyl 6-(β-D-galactosyl)ester |

| Benzoylated -quinovose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 69 | Methyl 6-(β-L-quinovosyl)ester |

Deprotection

-

Zemplén Conditions : NaOMe/MeOH removes benzoyl groups, yielding free glycosides (e.g., compounds 12–14 ) .

-

Ester Hydrolysis : LiOH/MeOH-H₂O converts methyl esters to free acids (e.g., compounds 18–20 ) .

Key Research Findings

-

Glycoside Stability : β-Glycosides resist enzymatic hydrolysis, enhancing their utility in antibiotic design .

-

Biological Activity : Quinovosyl derivatives (e.g., compound 20 ) inhibit topoisomerase IIα at 100 µM without cytotoxicity .

-

Reaction Optimization : Acid-catalyzed methanolysis of methyl saphenate requires <1.2% HCl for complete conversion .

Critical Analysis

-

Base vs. Acid Hydrolysis : Saponification is faster but irreversible; acid hydrolysis allows ester recovery under non-aqueous conditions .

-

Glycosylation Efficiency : LiClO₄ activation minimizes side reactions, achieving 60–70% yields .

This synthesis and reactivity profile positions methyl saphenate as a versatile intermediate for bioactive phenazine derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues in the Phenazine Family

Saphenic acid methyl ester belongs to a broader class of phenazine derivatives, which vary in substituents and bioactivity:

Key Findings :

- Substitution at the C-6 hydroxyethyl group (e.g., with 2-aminobenzoate) reduces activity by ~50%, indicating steric or electronic effects at this position are critical .

Comparison with Non-Phenazine Methyl Esters

This compound shares functional ester groups with other bioactive compounds, though structural differences lead to divergent applications:

Key Findings :

- CAPE: Demonstrates higher anti-inflammatory potency than this compound, likely due to its radical-scavenging phenolic group .

- Hyodeoxycholic acid methyl ester : Unlike this compound, this compound interacts with nuclear receptors (e.g., FXR) to regulate cholesterol homeostasis, highlighting divergent mechanistic pathways .

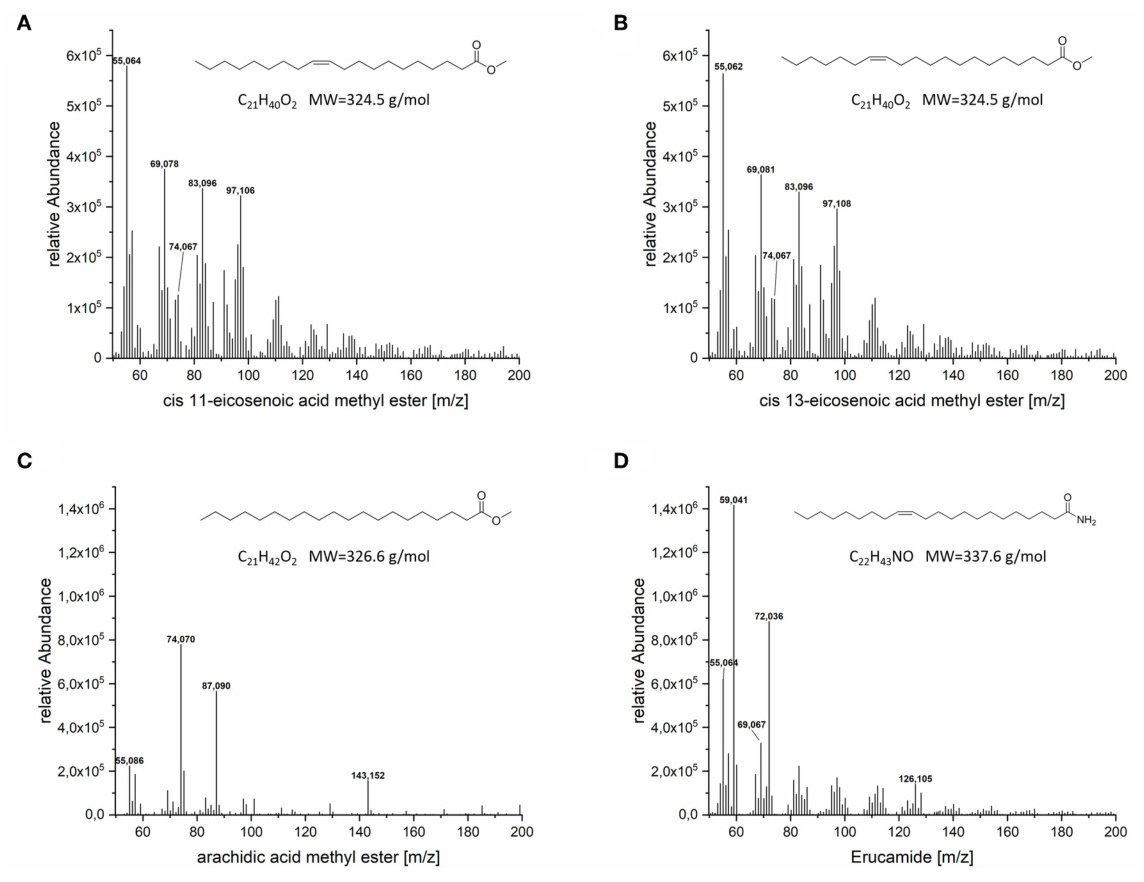

- Fatty acid methyl esters: While structurally distinct, these esters share similar chromatographic retention times (e.g., 17.94 min for eicosanoic acid methyl ester in GC-MS), suggesting comparable volatility and polarity profiles .

Physicochemical Properties

A comparison of key properties reveals insights into structure-activity relationships:

| Property | This compound | Saphenic Acid | CAPE |

|---|---|---|---|

| LogP | 4.8 | 3.5 (estimated) | 3.1 |

| Molecular Weight | 282.10 | 268.08 | 284.27 |

| Retention Time (GC-MS) | Not reported | N/A | ~26 min |

Key Findings :

Q & A

Q. How can kinetic modeling optimize reaction conditions for synthesizing this compound derivatives?

- Approach : Use pseudo-first-order or second-order kinetic models to determine rate constants for transesterification. For example, simulate reaction progress using Arrhenius equations to optimize temperature and catalyst concentration .

- Validation : Compare experimental yields (via GC) with model predictions. Discrepancies >5% warrant re-evaluation of rate assumptions or side reactions (e.g., hydrolysis) .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data in this compound analysis?

- Data Contradiction Analysis :

- GC Retention Time Shifts : Check column polarity (e.g., SP™-2560 for high-resolution separations) and calibrate with certified FAME standards .

- NMR Signal Misassignment : Use 2D techniques (HSQC, HMBC) to confirm carbon-proton correlations. Cross-validate with computational tools (e.g., DFT calculations for chemical shifts) .

- Statistical Tools : Apply error propagation analysis to quantify uncertainties in peak integration or calibration curves .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Experimental Design :

- Variables : Temperature (4°C vs. −20°C), light exposure, and inert atmosphere (N vs. ambient air).

- Metrics : Monitor ester hydrolysis via GC-FID over 1–6 months, reporting degradation rates (e.g., % loss/month) .

- Controls : Include antioxidants (e.g., BHT) to isolate oxidative degradation effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

- Standardization :

- Document catalyst purity, solvent drying methods, and reaction vessel inertness (e.g., Schlenk line for oxygen-sensitive reactions) .

- Share raw spectral data (e.g., .jdx files for NMR) in supplementary materials to enable cross-lab validation .

Q. How should researchers integrate this compound data into broader lipidomic studies?

- Data Integration :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.